

# IUPAC name for 1,3-bis(prop-1-en-2-yl)benzene

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## Compound of Interest

Compound Name: 1,3-Diisopropenylbenzene

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An In-depth Technical Guide to 1,3-Bis(prop-1-en-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

## Introduction and Nomenclature

1,3-Bis(prop-1-en-2-yl)benzene, a significant monomer in polymer chemistry, offers a unique combination of reactivity and structural functionality. Its IUPAC-designated name is 1,3-bis(prop-1-en-2-yl)benzene[1]. This nomenclature precisely describes the molecular structure: a central benzene ring substituted at the first and third positions with prop-1-en-2-yl groups.

In scientific literature and commercial contexts, it is frequently referred to by its common synonyms, including m-diisopropenylbenzene, 1,3-DIPEB, and m-DIPEB[1]. Due to its two polymerizable isopropenyl groups, it serves as a valuable cross-linking agent and a monomer for creating both linear and branched polymers with tailored properties. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key reactions, and its emerging relevance in fields pertinent to materials science and drug development.

## Physicochemical and Spectroscopic Data

The fundamental properties of 1,3-bis(prop-1-en-2-yl)benzene are summarized below. This quantitative data is essential for its application in controlled chemical reactions and material synthesis.

## Physicochemical Properties

Property	Value	Reference(s)
IUPAC Name	1,3-bis(prop-1-en-2-yl)benzene	[1]
CAS Number	3748-13-8	[1]
Molecular Formula	C <sub>12</sub> H <sub>14</sub>	[1]
Molecular Weight	158.24 g/mol	[1]
Physical Form	Clear, light yellow liquid	[1]
Boiling Point	231 °C (lit.)	[2]
Density	0.925 g/mL at 25 °C (lit.)	[2]
Refractive Index (n <sup>20</sup> /D)	1.556 (lit.)	[2]
Vapor Pressure	0.16 mmHg	[1]

## Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of 1,3-bis(prop-1-en-2-yl)benzene.

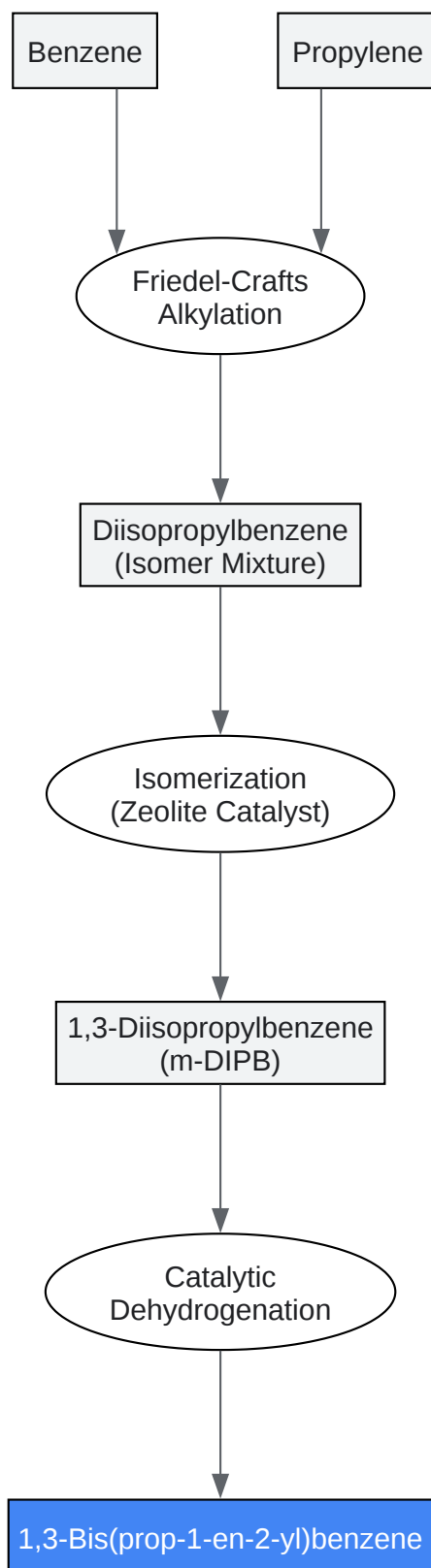
Spectrum Type	Key Peaks / Chemical Shifts	Reference(s)
<sup>1</sup> H NMR (in CDCl <sub>3</sub> )	δ (ppm): 7.55, 7.34, 7.26 (Aromatic-H); 5.36, 5.08 (Vinyl-H); 2.15 (Methyl-H)	[3]
<sup>13</sup> C NMR	Full spectra are available in public databases such as PubChem and SpectraBase.	[1][4]
Mass Spectrometry (GC-MS)	m/z: 158 [M] <sup>+</sup> , 143, 128, 115	[1]
Infrared (IR) Spectroscopy	Full FTIR, ATR-IR, and vapor phase IR spectra are available in public databases.	[1][5]

## Synthesis and Manufacturing

The primary industrial route to 1,3-bis(prop-1-en-2-yl)benzene involves the catalytic dehydrogenation of its saturated precursor, 1,3-diisopropylbenzene.

### Synthesis Pathway

The overall manufacturing process begins with the alkylation of benzene, followed by isomerization to enrich the meta-isomer, and finally, dehydrogenation.



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Synthesis pathway for 1,3-bis(prop-1-en-2-yl)benzene.

## Experimental Protocol: Dehydrogenation of 1,3-Diisopropylbenzene

This protocol describes a laboratory-scale gas-phase dehydrogenation process.

- **Catalyst Preparation:** A solid catalyst composed primarily of an iron compound, a potassium compound, and a magnesium compound is packed into a fixed-bed reactor tube.
- **System Setup:** The reactor tube is placed inside a tube furnace. A preheating zone, filled with inert material like glass chips, is established upstream of the catalyst bed.
- **Heating:** The furnace is heated to raise the temperature of the catalyst bed and preheating zone to the reaction temperature, typically 550-600 °C.
- **Reactant Feed:** A mixture of 1,3-diisopropylbenzene (m-DIPB) and water (steam) is introduced into the preheating zone. A typical weight ratio of water to m-DIPB is 10:1. The liquid hourly space velocity (LHSV) is maintained around 0.3 h<sup>-1</sup>.
- **Reaction:** The vaporized reactants pass over the hot catalyst bed, where dehydrogenation occurs, removing hydrogen atoms from the isopropyl groups to form isopropenyl groups.
- **Product Collection:** The gaseous product stream exiting the reactor is cooled to condense the organic and aqueous phases. The organic layer, containing 1,3-bis(prop-1-en-2-yl)benzene, unreacted m-DIPB, and byproducts, is separated.
- **Purification:** The desired product is isolated from the organic mixture via fractional distillation under reduced pressure.

## Key Reactions and Applications in Polymer Science

The bifunctionality of 1,3-bis(prop-1-en-2-yl)benzene makes it a versatile monomer for synthesizing advanced polymers with unique architectures and properties.

### Anionic Polymerization

1,3-Bis(prop-1-en-2-yl)benzene can undergo anionic polymerization to form either linear polymers with pendant vinyl groups or cross-linked networks. The reaction is characterized by

a low ceiling temperature, meaning the polymerization is reversible at or near room temperature. A notable feature is the difference in reactivity between its two double bonds, which allows for the formation of linear polymers at low conversion, with branching and cross-linking occurring at higher conversions.

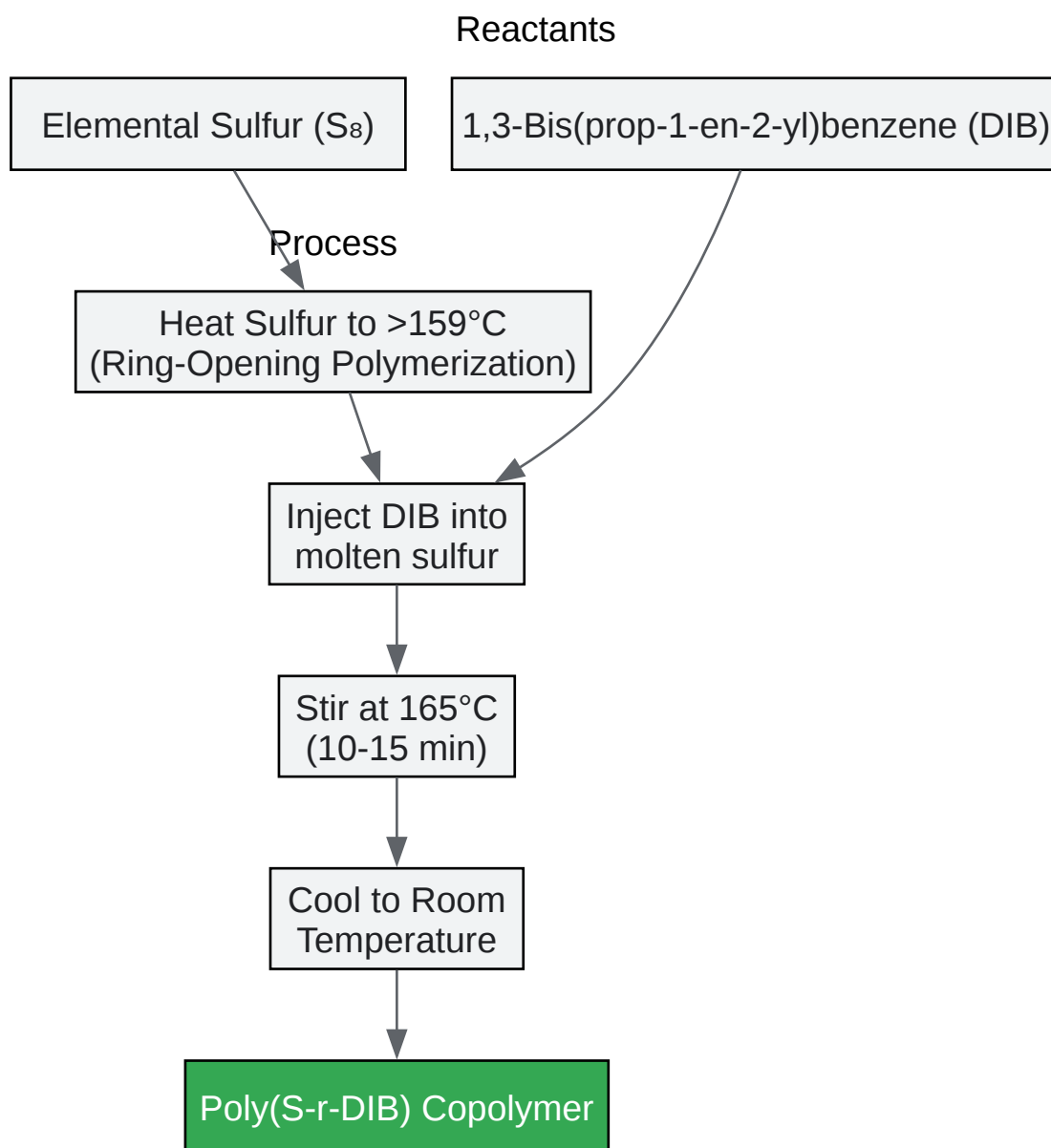
This protocol outlines the synthesis of a linear poly(**1,3-diisopropenylbenzene**).

- **Reagent Purification:** Tetrahydrofuran (THF) as the solvent and **1,3-diisopropenylbenzene** monomer must be rigorously purified. This typically involves distillation over sodium wire or another suitable drying agent under an inert atmosphere to remove all traces of water and oxygen.
- **Glassware Preparation:** All glassware is oven-dried at >120 °C for several hours and assembled hot under a stream of dry, inert gas (e.g., argon).
- **Reaction Setup:** A round-bottom flask is equipped with a magnetic stir bar and sealed with a rubber septum. The reactor is thoroughly purged with argon.
- **Initiation:** The reactor is cooled to the desired temperature (e.g., -78 °C). The purified monomer and THF are transferred to the reactor via cannula. A calculated amount of initiator, such as sec-butyllithium in cyclohexane, is added via a gas-tight syringe. The appearance of a color indicates the formation of living carbanionic chain ends.
- **Propagation:** The reaction is stirred at a low temperature for a set period. To obtain a linear polymer, the reaction is kept at a low monomer conversion.
- **Termination:** The living polymerization is terminated by adding a degassed proton source, such as methanol. The disappearance of the carbanion color signals the end of the reaction.
- **Polymer Isolation:** The polymer is isolated by precipitating the reaction solution into a large volume of a non-solvent (e.g., methanol). The resulting polymer is collected by filtration and dried under vacuum.

## Inverse Vulcanization

Inverse vulcanization is a novel polymerization process that utilizes elemental sulfur as a comonomer, enabling the synthesis of high-sulfur-content polymers. 1,3-Bis(prop-1-en-2-

yl)benzene is a key cross-linker in this process, reacting with molten sulfur to form copolymers, designated as poly(sulfur-random-**1,3-diisopropenylbenzene**) or poly(S-r-DIB).



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Experimental workflow for inverse vulcanization.

This is a solvent-free, bulk polymerization method.

- Setup: Elemental sulfur is placed in a glass vial with a magnetic stir bar.

- **Melting:** The vial is heated in an oil bath to approximately 165 °C. The sulfur will melt and form a clear, yellow liquid. Above 159 °C, the S<sub>8</sub> rings open to form diradical polysulfide chains.
- **Monomer Addition:** The desired amount of 1,3-bis(prop-1-en-2-yl)benzene is injected directly into the molten sulfur using a syringe.
- **Polymerization:** The mixture is stirred at 165 °C for 10-15 minutes. The viscosity of the mixture will increase significantly as the copolymer forms, eventually causing the magnetic stirrer to stop.
- **Isolation:** The vial is removed from the heat and allowed to cool to room temperature. The solid, high-sulfur-content polymer can then be extracted from the vial.

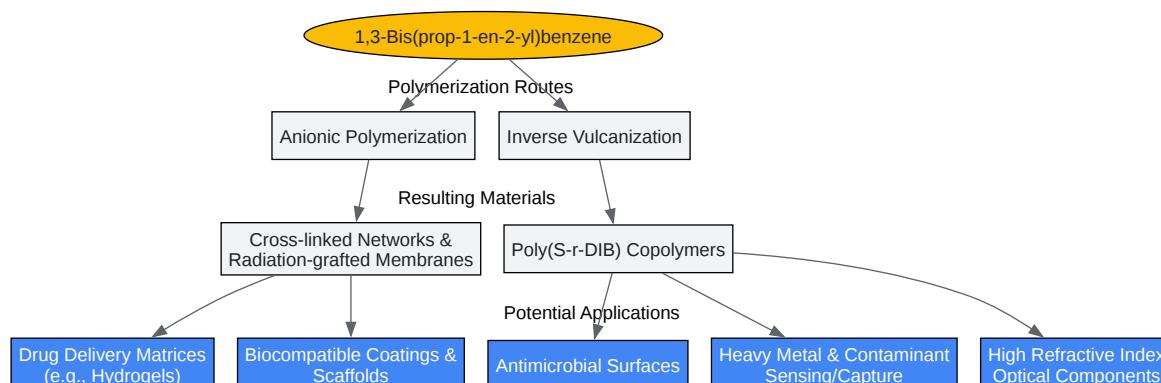
## Relevance to Researchers and Drug Development Professionals

While 1,3-bis(prop-1-en-2-yl)benzene is not a therapeutic agent itself, the novel polymers derived from it possess properties that are of significant interest to the biomedical and pharmaceutical fields. The ability to create polymers with tunable properties opens avenues for developing advanced materials for drug delivery, medical devices, and diagnostics.

## Potential Applications of Derived Polymers

The diagram below illustrates the relationship between the monomer, the polymerization methods, and the potential applications relevant to drug development and materials science.





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Applications of polymers derived from the monomer.

- **Antimicrobial Surfaces:** Poly(S-r-DIB) copolymers have demonstrated antimicrobial activity. This property is highly valuable for medical devices, wound dressings, and hospital surfaces to prevent infections.
- **Drug Delivery Systems:** The cross-linking capabilities of 1,3-bis(prop-1-en-2-yl)benzene allow for the synthesis of hydrogels and other polymer networks. These materials can be engineered to control the release of therapeutic agents, a cornerstone of modern drug delivery technology.
- **Biomaterials and Scaffolds:** The unique polymers formed can be explored as scaffolds in tissue engineering or as biocompatible coatings for implants. The ability to tune mechanical properties by varying monomer ratios is a key advantage.
- **Heavy Metal Remediation and Diagnostics:** The high sulfur content in poly(S-r-DIB) makes these materials effective at capturing heavy metals like mercury. This principle could be

adapted for creating diagnostic tools or detoxification agents for heavy metal poisoning.

In summary, 1,3-bis(prop-1-en-2-yl)benzene is a foundational chemical that provides access to a new class of polymeric materials. For drug development professionals, the value lies not in the monomer itself, but in the functional, responsive, and potentially biocompatible polymers it can create.

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